1-Acetyl-2,2,4-trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline 1-Acetyl-2,2,4-trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 299949-83-0
VCID: VC0414050
InChI: InChI=1S/C39H37NO/c1-29(41)40-36-26-25-34(27-35(36)38(4,28-37(40,2)3)30-17-9-5-10-18-30)39(31-19-11-6-12-20-31,32-21-13-7-14-22-32)33-23-15-8-16-24-33/h5-27H,28H2,1-4H3
SMILES: CC(=O)N1C2=C(C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(CC1(C)C)(C)C6=CC=CC=C6
Molecular Formula: C39H37NO
Molecular Weight: 535.7g/mol

1-Acetyl-2,2,4-trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline

CAS No.: 299949-83-0

Main Products

VCID: VC0414050

Molecular Formula: C39H37NO

Molecular Weight: 535.7g/mol

1-Acetyl-2,2,4-trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline - 299949-83-0

CAS No. 299949-83-0
Product Name 1-Acetyl-2,2,4-trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline
Molecular Formula C39H37NO
Molecular Weight 535.7g/mol
IUPAC Name 1-(2,2,4-trimethyl-4-phenyl-6-trityl-3H-quinolin-1-yl)ethanone
Standard InChI InChI=1S/C39H37NO/c1-29(41)40-36-26-25-34(27-35(36)38(4,28-37(40,2)3)30-17-9-5-10-18-30)39(31-19-11-6-12-20-31,32-21-13-7-14-22-32)33-23-15-8-16-24-33/h5-27H,28H2,1-4H3
Standard InChIKey PPJQOBRCEYTYTH-UHFFFAOYSA-N
SMILES CC(=O)N1C2=C(C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(CC1(C)C)(C)C6=CC=CC=C6
Canonical SMILES CC(=O)N1C2=C(C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(CC1(C)C)(C)C6=CC=CC=C6
PubChem Compound 2835206
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator